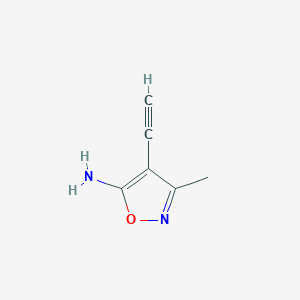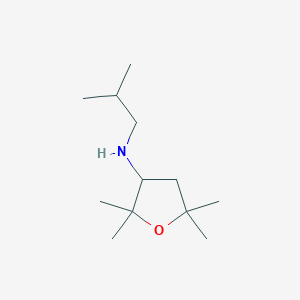![molecular formula C9H16N2O B15271438 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide](/img/structure/B15271438.png)
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-{bicyclo[221]heptan-2-yl}acetamide is a compound with a unique bicyclic structure It is characterized by the presence of an amino group and an acetamide group attached to a bicyclo[221]heptane ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide typically involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate amine and acetic acid derivative. One common method involves the use of 2-bicyclo[2.2.1]heptanone as a starting material, which is then reacted with ammonia or an amine under specific conditions to introduce the amino group. The resulting intermediate is then acetylated using acetic anhydride or acetyl chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}propanoic acid hydrochloride: This compound has a similar bicyclic structure but differs in the presence of a propanoic acid group instead of an acetamide group.
2-{Bicyclo[2.2.1]heptan-2-yl}acetamide: This compound lacks the amino group but shares the bicyclic structure and acetamide group.
Uniqueness
2-Amino-2-{bicyclo[2.2.1]heptan-2-yl}acetamide is unique due to the presence of both an amino group and an acetamide group attached to the bicyclic structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H16N2O |
|---|---|
Molekulargewicht |
168.24 g/mol |
IUPAC-Name |
2-amino-2-(2-bicyclo[2.2.1]heptanyl)acetamide |
InChI |
InChI=1S/C9H16N2O/c10-8(9(11)12)7-4-5-1-2-6(7)3-5/h5-8H,1-4,10H2,(H2,11,12) |
InChI-Schlüssel |
BPVRQKBIWQIPEJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1CC2C(C(=O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


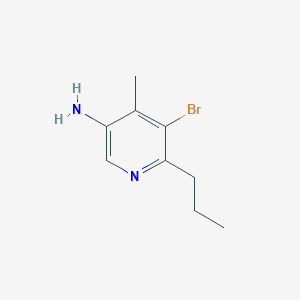
amine](/img/structure/B15271360.png)
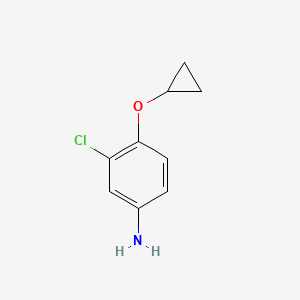
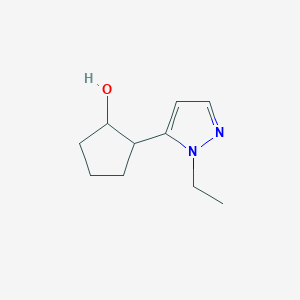
![3-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B15271382.png)
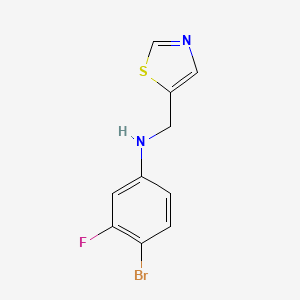
![1-{Thieno[3,2-B]thiophene-2-carbonyl}piperazine](/img/structure/B15271388.png)
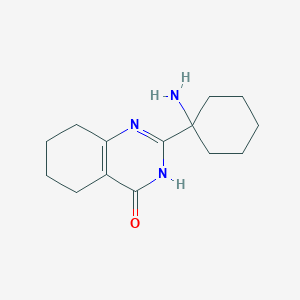
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]pyridine](/img/structure/B15271404.png)
![tert-butyl N-[3-(2-methylpyrrolidin-2-yl)propyl]carbamate](/img/structure/B15271405.png)
![4-[(3-Methylpentan-2-yl)amino]butan-2-ol](/img/structure/B15271407.png)
![2-{[(4-Bromophenyl)methyl]amino}propan-1-ol](/img/structure/B15271412.png)
